molecular formula C24H28N2O4 B1670661 Dimethindene CAS No. 3614-69-5

Dimethindene

Cat. No. B1670661
CAS RN: 3614-69-5
M. Wt: 408.5 g/mol
InChI Key: SWECWXGUJQLXJF-HFNHQGOYSA-N
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Description

Dimethindene is an antihistamine medication used for the relief of a runny nose, sneezing, itchy nose, itchy throat, sore throat, etc. caused by allergic rhinitis and other upper respiratory allergies . The topical form of this medicine is also used for the relief of itchy skin in eruptive skin diseases such as chicken-pox or any skin disorders .


Synthesis Analysis

Upon analyzing the synthetic pathways currently available for the industrial preparation of this compound, a sustainable approach for the synthesis of this drug was set up, switching from petroleum-based volatile organic compounds (VOCs) to eco-friendly solvents, such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) . This switch not only decreased the environmental impact of the synthesis but also improved the overall yield of the process (from 10% with VOCs to 21–22% with 2-MeTHF or CPME) and remarkably simplified the manual operations, working under milder conditions .


Molecular Structure Analysis

The molecular formula of this compound is C20H24N2 . Its average mass is 292.418 Da and its monoisotopic mass is 292.193939 Da .


Chemical Reactions Analysis

The industrial synthesis of this compound involves the massive use of genotoxic benzyl chloride and a large amount of polyphosphoric acid (PPA), which are both hazardous to the environment and human health .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 416.3±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 92.2±0.3 cm3 .

Scientific Research Applications

Enantioseparation Studies

Dimethindene has been a subject of enantioseparation studies, which explore the separation of different enantiomers (mirror image forms) of a molecule. These studies are essential for understanding the behavior of drugs and their interactions with biological systems. For instance, the enantioseparation of this compound was analyzed using various cyclodextrins as chiral selectors in capillary electrophoresis. This study provided insights into the complexation between this compound and chiral selectors, aiding in understanding the chiral recognition of the drug (Chankvetadze et al., 1998). Similar research on the chiral separation of this compound and its possible metabolites using cyclodextrins has been conducted, focusing on optimal enantioselectivity and resolution (Heuermann & Blaschke, 1993).

Eco-Friendly Synthesis Approaches

In the pursuit of sustainable drug synthesis, studies have been conducted on this compound, aiming to shift from petroleum-based volatile organic compounds (VOCs) to more eco-friendly solvents. This approach not only reduces the environmental impact but also improves the overall yield and simplifies the synthesis process, demonstrating a forward-looking approach to pharmaceutical manufacturing (Quivelli et al., 2022).

Pharmacological Impact Studies

Research has been conducted to understand the pharmacological impact of this compound on biological systems. For example, a study explored the effect of this compound on the transmembrane potentials of mammalian myocardium, revealing its interaction with histamine H1-receptors (Mészáros, Hlavacsek-Póka, & Szegi, 1983).

Analytical Methods Development

Several studies have focused on developing analytical methods for quantifying this compound in biological and pharmaceutical samples. Techniques like gas chromatography-mass fragmentography and high-performance liquid chromatography have been employed for precise measurement of this compound concentrations (Kauert, Herrle, & Wermeille, 1993), (Chollet et al., 1998).

Mus

carinic Receptor AntagonismResearch on the structure-activity relationships of this compound derivatives has been pivotal in developing new muscarinic receptor antagonists. By modifying the this compound structure, researchers have been able to create compounds with selective affinity for various muscarinic receptor subtypes. This work contributes to the understanding of how slight changes in molecular structure can significantly impact drug-receptor interactions and pharmacological efficacy (Böhme et al., 2003).

Quality Control in Pharmaceutical Products

Advanced analytical methods have been developed for the quality control of this compound in pharmaceutical products. For instance, high-performance liquid chromatography (HPLC) has been utilized for determining this compound in topical gels. These methods ensure the quality and consistency of pharmaceutical preparations containing this compound, which is critical for patient safety (Matysová et al., 2009).

Spectrophotometric Analysis

A spectrophotometric method has been developed for determining this compound in pharmaceutical preparations and water samples. This method, based on the reaction with potassium permanganate, demonstrates the versatility of analytical techniques in detecting and quantifying pharmaceutical compounds in various matrices (Ahmed, 1999).

Mechanism of Action

Target of Action

Dimethindene Maleate, also known as this compound or Dimetindene Maleate, primarily targets the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and vasodilation . Additionally, the (S)-(+)-dimethindene enantiomer is a potent antagonist of the M2 muscarinic receptor .

Mode of Action

This compound Maleate acts as a selective antagonist of the Histamine H1 receptor . By binding to this receptor, it blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine . The (S)-(+)-dimethindene enantiomer also acts as an antagonist of the M2 muscarinic receptor .

Biochemical Pathways

The primary biochemical pathway affected by this compound Maleate is the histamine pathway . By blocking the H1 receptor, this compound Maleate inhibits the effects of histamine, a key mediator of allergic reactions . This results in the suppression of allergic symptoms.

Pharmacokinetics

The pharmacokinetics of this compound Maleate were studied after its intravenous and oral administration to healthy volunteers . Serum concentrations were measured for 48 hours using an enzyme-linked immunosorbent assay . The drug is metabolized in the liver through hydroxylation and methoxylation . It has a plasma half-life of approximately 10-11 hours .

Result of Action

The molecular and cellular effects of this compound Maleate’s action primarily involve the reduction of allergic symptoms . By blocking the H1 receptor, it inhibits the effects of histamine, reducing inflammation, itching, and vasodilation associated with allergic reactions .

Safety and Hazards

Dimethindene should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion, medical attention should be sought immediately .

Future Directions

In recent years, growing environmental awareness has led chemists to consider the sustainability of a chemical process as a key driver for innovation in the pharmaceutical industry . The development of greener and more effective methods to produce active pharmaceutical ingredients (APIs) like Dimethindene is a part of this trend .

properties

IUPAC Name

(Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWECWXGUJQLXJF-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5636-83-9 (Parent)
Record name Dimethindene maleate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3614-69-5
Record name Dimethindene maleate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethindene maleate [USAN:USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimetindene hydrogen maleate
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Record name DIMETHINDENE MALEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does dimethindene maleate exert its antihistaminic effect?

A: Dimetindene maleate acts as a histamine H1-receptor antagonist. [, , , , , , ] This means it binds to the H1-receptor, preventing histamine from binding and exerting its effects like vasodilation, itching, and smooth muscle contraction. [, , ]

Q2: Is there evidence that this compound maleate induces systemic acquired resistance (SAR) in plants?

A: Research suggests that this compound maleate can potentially induce SAR in rice plants, particularly against the blast fungus Magnaporthe oryzae. [] This resistance appears linked to the activation of the salicylic acid signaling pathway, as evidenced by the upregulation of genes like OsWRKY45 and OsNPR1. []

Q3: What is the molecular formula and weight of this compound maleate?

A3: The molecular formula of this compound maleate is C26H26N2 • C4H4O4, and its molecular weight is 458.56 g/mol.

Q4: How do structural modifications of this compound affect its H1-receptor antagonist activity?

A: Research indicates that the stereochemistry and substituents on the indene ring significantly influence this compound's affinity for the H1-receptor. [, ] For example, the (−)-enantiomer generally exhibits higher affinity and potency compared to the (+)-enantiomer. [, ] Additionally, modifications to the dialkylaminoethyl side chain can alter M2 muscarinic receptor selectivity. []

Q5: How is this compound maleate metabolized in humans and rats?

A: In humans, this compound maleate is primarily metabolized by hydroxylation at the 6-position of the indene ring, followed by conjugation with glucuronic acid. [] This results in the formation of 6-hydroxythis compound glucuronide as the major metabolite. [] In rats, N-oxidation is the primary metabolic pathway, leading to the formation of this compound-N-oxide as the main metabolite. []

Q6: Is the metabolism of this compound maleate stereoselective?

A: Yes, the metabolism of this compound maleate exhibits stereoselectivity. [, ] Studies indicate a preferential elimination of the R-(-)-enantiomer of N-demethylthis compound in humans. [] Additionally, the elimination of all metabolites is two to three times higher after administration of the R-(-)-dimethindene compared to the S-(+)-enantiomer. []

Q7: Is this compound maleate dialyzable?

A: Yes, this compound maleate exhibits dialyzability. [] Studies using a cuprophan hollow fiber dialyzing module reported a mean clearance of 38 ml/min*m2 for this compound maleate, suggesting its elimination from plasma during hemodialysis. []

Q8: What in vitro models are used to assess the antihistaminic activity of this compound maleate?

A: Guinea pig ileum assays are commonly employed to evaluate the H1-receptor antagonist activity of this compound maleate. [] These assays measure the ability of this compound maleate to inhibit histamine-induced contractions of the ileum smooth muscle. []

Q9: What in vivo models are used to assess the efficacy of this compound maleate in allergic rhinitis?

A: Controlled allergen challenge models, like the Vienna Challenge Chamber (VCC), are used to evaluate the efficacy of this compound maleate in seasonal allergic rhinitis. [, ] These models expose subjects to controlled amounts of allergen (e.g., grass pollen), allowing for the assessment of objective parameters like nasal airflow and subjective symptoms like sneezing and itching. [, ]

Q10: Are there reports of contact dermatitis associated with this compound maleate?

A: Yes, there are case reports of contact dermatitis associated with topical this compound maleate use. [] This reaction is likely due to hypersensitivity or allergic reactions to the drug or other components in the formulation. []

Q11: What analytical techniques are employed for the quantification of this compound maleate in pharmaceutical formulations?

A11: Several analytical techniques are used for this compound maleate quantification, including:

  • High-performance liquid chromatography (HPLC): This method provides high sensitivity and selectivity for determining this compound maleate content in various formulations. [, , , ]
  • Spectrophotometry: This method utilizes UV-Vis absorbance to quantify this compound maleate in pharmaceutical preparations and water samples. []
  • Capillary electrophoresis (CE): Both capillary zone electrophoresis (CZE) and isotachophoresis (ITP) methods have been developed for separating and quantifying this compound maleate enantiomers. [, ]

Q12: How is the enantiomeric purity of this compound assessed?

A: The enantiomeric purity of this compound can be determined using chiral HPLC or capillary electrophoresis methods. [, , ] These techniques utilize chiral stationary phases or chiral selectors to separate and quantify the individual enantiomers. [, , ]

Q13: What drug delivery systems are being explored for this compound maleate?

A: Researchers are exploring hydrogel-based systems for delivering this compound maleate and dexpanthenol for topical applications. [, ] These hydrogels aim to provide controlled drug release and improve patient comfort. [, ] Different polymers like carbomer, xanthan gum, and hydroxypropyl methylcellulose are being investigated for their suitability as hydrogel bases. [, ]

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